molecular formula C27H24N4O4 B11202061 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11202061
M. Wt: 468.5 g/mol
InChI Key: ZHRPWUUPPFYREG-UHFFFAOYSA-N
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Description

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The quinazoline core can be synthesized via condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones. The final step often involves coupling the oxadiazole and quinazoline moieties under specific conditions, such as the presence of catalysts or specific solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced quinazoline or oxadiazole rings .

Scientific Research Applications

1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinazoline core can bind to DNA or proteins, disrupting their normal function. These interactions can lead to the modulation of various biological pathways, resulting in the observed biological effects .

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3

InChI Key

ZHRPWUUPPFYREG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5

Origin of Product

United States

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